![molecular formula C24H21N5O3S B2862251 ethyl 4-(4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}benzamido)benzoate CAS No. 824976-77-4](/img/structure/B2862251.png)

ethyl 4-(4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}benzamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

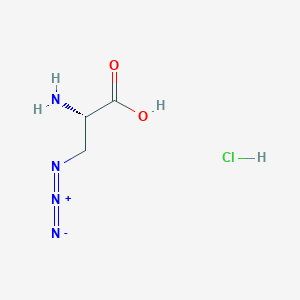

Ethyl 4-[[4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzoyl]amino]benzoate is a chemical compound. It is part of a collection of rare and unique chemicals provided to early discovery researchers . The compound has a linear formula of C10H10N4O2S .

Synthesis Analysis

The synthesis of tetrazole derivatives, such as Ethyl 4-[[4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzoyl]amino]benzoate, can be approached in eco-friendly ways. These include the use of water as a solvent, moderate conditions, non-toxic methods, easy extractions, easy setup, and low cost, with good to excellent yields . A series of novel 5-phenyl-1-acyl-1,2,3,4-tetrazoles has been synthesized by the reaction of amines with sodium azide and triethyl orthoformate in an acidic medium .Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a tetrazole ring, which is a five-membered aza compound with 6π electrons. The 5-substituted tetrazole reactivity is similar to aromatic compounds . The compound has a molecular weight of 250.281 .Chemical Reactions Analysis

Tetrazoles, including Ethyl 4-[[4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzoyl]amino]benzoate, are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with a few active metals, producing new compounds that can be explosive when exposed to shocks .Physical and Chemical Properties Analysis

Tetrazoles, such as Ethyl 4-[[4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzoyl]amino]benzoate, are crystalline and odorless . They have a melting point temperature of 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water and acetonitrile .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Anti-inflammatory Activity

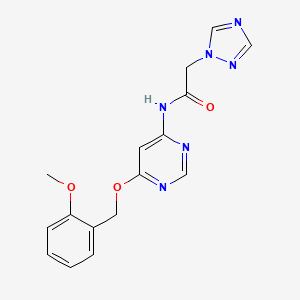

Research on heterocyclic compounds, including the synthesis and pharmacological testing of imidazo[1,2-a]pyrazine derivatives and ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates, has revealed significant anti-inflammatory activities. These studies suggest that the manipulation of heterocyclic structures, similar to the core of the queried compound, could be pivotal in developing new anti-inflammatory agents (Abignente et al., 1992).

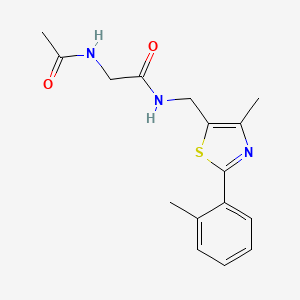

Antimicrobial Activity of Novel Compounds

The synthesis and characterization of new compounds containing specific functional groups, such as sulphapiperazine, have shown significant antimicrobial activity against a range of bacteria and fungi. This indicates the potential of structurally complex molecules for antimicrobial application, aligning with research interests in compounds like "Ethyl 4-[[4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzoyl]amino]benzoate" (Shah et al., 2013).

Analgesic and Anti-inflammatory Agents

Synthesis efforts have yielded a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters demonstrating significant analgesic and anti-inflammatory activities. These findings underscore the therapeutic potential of chemical entities with specific substituents, which could extend to the research and development of compounds like the one inquired (Gokulan et al., 2012).

Antimicrobial Quinazolines

The synthesis of new quinazoline derivatives has shown potential antimicrobial effects, indicating the broad applicability of complex organic molecules in combating microbial resistance. This research area might encompass compounds with intricate designs, including "Ethyl 4-[[4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzoyl]amino]benzoate" (Desai et al., 2007).

Supramolecular Structures and Liquid Crystalline Polysiloxanes

Studies on substituted 4-pyrazolylbenzoates and fluorinated monomers for liquid crystalline polysiloxanes highlight the importance of molecular architecture in developing materials with specific physical properties. These investigations reveal the significance of precise chemical modifications for the creation of novel materials and potentially relate to the structural complexity of "Ethyl 4-[[4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzoyl]amino]benzoate" (Portilla et al., 2007; Bracon et al., 2000).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-[[4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O3S/c1-2-32-23(31)19-12-14-20(15-13-19)25-22(30)18-10-8-17(9-11-18)16-33-24-26-27-28-29(24)21-6-4-3-5-7-21/h3-15H,2,16H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNFWRMNDZGOLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(4-ethylphenyl)benzamide](/img/structure/B2862168.png)

![methyl N-[4-({2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2862171.png)

![4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol](/img/structure/B2862172.png)

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B2862174.png)

![2-[(Tert-butoxycarbonyl)methylamino]-6picoline](/img/structure/B2862177.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide](/img/structure/B2862184.png)

![3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide](/img/structure/B2862185.png)